molecular formula C19H30BN3O5 B14768989 tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B14768989
M. Wt: 391.3 g/mol
InChI Key: FPPPUJKKKDGWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the protection of the pyrrolidine nitrogen with a tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .

Biology

In biological research, this compound is explored for its potential as a molecular probe. Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its boronate ester group can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues. This interaction can disrupt the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Uniqueness

What sets tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate apart from similar compounds is its unique combination of a pyrrolidine ring, a pyrimidine moiety, and a boronate ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H30BN3O5

Molecular Weight

391.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C19H30BN3O5/c1-17(2,3)26-16(24)23-9-8-14(12-23)25-15-21-10-13(11-22-15)20-27-18(4,5)19(6,7)28-20/h10-11,14H,8-9,12H2,1-7H3

InChI Key

FPPPUJKKKDGWGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.